N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(piperazin-1-yl)acetamide
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Overview
Description
“N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(piperazin-1-yl)acetamide” is a chemical compound with the CAS Number: 900641-70-5. It has a molecular weight of 321.73 . The compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
In a study, a series of 4-[4–chloro-3- (trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR) .Molecular Structure Analysis
The molecular formula of the compound is C13H15ClF3N3O . The InChI Code is 1S/C13H15ClF3N3O/c14-11-2-1-9(7-10(11)13(15,16)17)19-12(21)8-20-5-3-18-4-6-20/h1-2,7,18H,3-6,8H2,(H,19,21) .Physical And Chemical Properties Analysis
The compound is a powder that is stored at room temperature . It has a molecular weight of 321.73 .Scientific Research Applications
Analgesic Potential
The compound has been studied for its potential as an analgesic . A series of 4-[4–chloro-3-(trifluoromethyl)-phenyl]-4-piperidinol (TFMP) derivatives were synthesized and characterized, and their analgesic action was estimated by means of the Hot Plate Method . Most of the compounds displayed potent analgesic efficacy and an ultrashort to long duration of action . These compounds are useful as analgesics and displayed pain-relieving effects in the presence of naloxone .
Synthesis of Derivatives
The compound is used in the synthesis of various derivatives . The synthesized derivatives were characterized by physical and spectral methods (HR-EIMS, HR-FABMS, 1H-NMR, 13C-NMR, UV, and FT-IR) .
Pharmacophore Models
The compound is used in the study of designing pharmacophore models for analgesics . The synthesized derivatives were used to study their analgesic action .
Chemical Building Block
4-Chloro-3-(trifluoromethyl)phenyl isocyanate, a related compound, is used as a building block in organic synthesis . It participates in an efficient methodology for the synthesis of 5-methyl-3-aryl-2-thiooxazolidin-4-ones .
Synthesis of Ureas
The compound may be used in the synthesis of various ureas . For example, it can be used to synthesize N-(5′-deoxy-3′-O-tert-butyldimethylsilyl-β-D-thymidin-5′-yl)-N′-(4-chloro-3-trifluoromethylphenyl)-thiourea and [1,3-bis(4-chloro-α,α,α-trifluoro-m-tolyl)urea] .
Synthesis of Trans-Ureas
The compound can also be used in the synthesis of trans-ureas . For instance, it can be used to synthesize trans-1-(4-chloro-3-trifluoromethyl-phenyl)-3-(4-hydroxy-cyclohexyl)-urea .
Mechanism of Action
Target of Action
It is known that many compounds with similar structures bind with high affinity to multiple receptors , which could be the case for this compound as well.
Mode of Action
Compounds with similar structures often interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect a wide range of biochemical pathways.
Result of Action
Given the wide range of biological activities associated with similar compounds , it is likely that the compound has diverse effects at the molecular and cellular levels.
properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-piperazin-1-ylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClF3N3O/c14-11-2-1-9(7-10(11)13(15,16)17)19-12(21)8-20-5-3-18-4-6-20/h1-2,7,18H,3-6,8H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDAIUNVDRCROM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClF3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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